molecular formula C4H5NO3S B1289174 Furan-3-sulfonamide CAS No. 318462-82-7

Furan-3-sulfonamide

Cat. No. B1289174
M. Wt: 147.15 g/mol
InChI Key: XNTWONAICPPJDM-UHFFFAOYSA-N
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Description

Furan-3-sulfonamide derivatives are a class of organic compounds that have been the subject of various synthetic methods due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. These compounds are characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with a sulfonamide group at the third position.

Synthesis Analysis

Several synthetic routes have been developed to prepare furan-3-sulfonamide derivatives. One method involves the reaction of cyclic carbinol amides with triflic anhydride, which yields alpha-trifluoromethyl-sulfonamido-substituted furans under mild conditions . Another approach is the palladium-catalyzed cyclization and sulfonylation of homoallenyl amides using sodium sulfinates, which produces 2-amino-5-sulfonylmethylfurans at room temperature . Additionally, furyl sulfonamides can be synthesized from the reaction of furan with in situ generated N-tosyl imines, leading to the formation of furyl sulfonamides via an N-tosyl imine intermediate .

Molecular Structure Analysis

The molecular structure of furan-3-sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to the furan ring. This functional group significantly influences the electronic properties of the furan ring and can impact the reactivity of these compounds in chemical reactions. The sulfonamide group can also provide sites for further functionalization, as seen in the synthesis of furan C-nucleosides, where a sulfur atom is incorporated into the sugar ring .

Chemical Reactions Analysis

Furan-3-sulfonamide derivatives participate in various chemical reactions. For instance, they can undergo free radical bromination to afford bromomethyl analogs, which serve as precursors to amine derivatives . They can also be involved in cyclodehydration reactions under Knoevenagel conditions to form fused heterocycles . Moreover, furan-fused 3-sulfolenes can react in Diels–Alder reactions with different dienophiles to construct diverse skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-sulfonamide derivatives are influenced by the substituents on the furan ring and the nature of the sulfonamide group. These compounds exhibit moderate inhibitory activity against enzymes such as glycosidases and carbonic anhydrases , indicating their potential as bioactive molecules. The presence of the sulfonamide group can also lead to intraocular pressure-lowering effects in vivo, suggesting applications in the treatment of glaucoma . The reactivity of these compounds in various chemical transformations highlights their versatility as intermediates in organic synthesis .

Safety And Hazards

While specific safety and hazard information for Furan-3-sulfonamide is not available, sulfonamides in general can cause various side effects, including diseases of the digestive and respiratory tracts, and strong allergic reactions . Furan compounds are also known to be flammable and highly volatile .

Future Directions

Furan derivatives, including Furan-3-sulfonamide, have been the subject of extensive research due to their wide range of biological activities. Future research could focus on the development of new synthesis methods, the exploration of their precise mechanisms of action, and the investigation of their health beneficial effects . Additionally, the development of new sulfas less prone to resistance could be a promising direction .

properties

IUPAC Name

furan-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTWONAICPPJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623291
Record name Furan-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-sulfonamide

CAS RN

318462-82-7
Record name Furan-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Furylsulfonyl chloride was treated with ammonia according to the procedure described in Example 46, step 1, to produce the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JF SCULLY, EV BROWN - The Journal of Organic Chemistry, 1954 - ACS Publications
… Since 2,5-dimethyl3- furoic acid would not sulfonate, it was not possible to prepare 2,5-dimethylfuran-3-sulfonamide by this method. Several alternate syntheses for this compound were …
Number of citations: 24 pubs.acs.org
SP Hong, Y Lee, NS Choi, KY Nam… - Bulletin of the Korean …, 2016 - Wiley Online Library
… Among them, N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide (4b) exhibited the most potent inhibitory activities against protein kinase enzymes …
Number of citations: 4 onlinelibrary.wiley.com
APS Bonakdar, A Sadeghi, HR Aghaei… - Russian Journal of …, 2020 - Springer
Novel chalcone sulfonamide derivatives were synthesized starting from benzophenones and aldehydes in 3 steps. Also, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one …
Number of citations: 33 link.springer.com
N Sibinčić, S Kalinin, V Sharoyko, J Efimova… - Medicinal …, 2023 - ingentaconnect.com
Aims: To synthesize novel sulfonamide inhibitors of carbonic anhydrase and develop in vitro prioritization workflow to select compounds for in vivo evaluation. Background: Carbonic …
Number of citations: 3 www.ingentaconnect.com
W Yang, Y Chen, X Zhou, Y Gu, W Qian… - European Journal of …, 2015 - Elsevier
… Our current work demonstrated that a novel DFG-out inhibitor 6a could be evolved from UI-152 by replacing the furan-3-sulfonamide moiety with bis-aryl urea fragment, while remaining …
Number of citations: 43 www.sciencedirect.com
MF Arshad, A Alam, AA Alshammari, MB Alhazza… - Molecules, 2022 - mdpi.com
… The other structure that might contribute to the activity was the (chlorophenyl)furan-3-sulfonamide group [129]. Kalita et al. (2017) synthesized a number of different thiazole compounds …
Number of citations: 32 www.mdpi.com
J Chavda, H Bhatt - European Journal of Medicinal Chemistry, 2020 - Elsevier
… Kim et al. synthesized N-(3-(3-9H-purine-6-yl)pyridine-2-acylamino)-2,4-difluorophenyl) furan-3-sulfonamide derivatives and evaluated against kinase inhibitory activity and anti-…
Number of citations: 24 www.sciencedirect.com
SP Hong, SK Ahn - Life sciences, 2017 - Elsevier
… INU-152 (N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide) was synthesized at Incheon National University. Docking process was performed using …
Number of citations: 10 www.sciencedirect.com
JH Ahn, SK Ahn, M Lee - Biochemical and Biophysical Research …, 2012 - Elsevier
… The chemical name of UI-152 is N-(3-(3-9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide, and the structural formula is shown in Fig. 1A. …
Number of citations: 11 www.sciencedirect.com

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